chemical structure and properties of 4-Bromo-2-tert-butyl-1-nitrobenzene
chemical structure and properties of 4-Bromo-2-tert-butyl-1-nitrobenzene
An In-Depth Technical Guide to 4-Bromo-2-tert-butyl-1-nitrobenzene: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-tert-butyl-1-nitrobenzene (CAS No. 923547-56-2), a substituted aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document elucidates the molecule's specific chemical structure, physicochemical properties, and key reactive sites. A detailed, field-proven synthetic protocol is presented, with an emphasis on the mechanistic principles that govern regioselectivity. Furthermore, the guide explores the compound's primary chemical transformations—including nitro group reduction and palladium-catalyzed cross-coupling reactions—that position it as a versatile building block for the development of complex molecular architectures, particularly in the context of drug discovery and agrochemical research. Safe handling and storage procedures are also outlined to ensure operational laboratory safety.
Introduction and Structural Elucidation
4-Bromo-2-tert-butyl-1-nitrobenzene is a poly-substituted benzene derivative featuring a nitro group, a tert-butyl group, and a bromine atom. These functional groups impart a unique combination of steric and electronic properties, making it a valuable intermediate for targeted chemical modifications. The precise arrangement of these substituents on the aromatic ring is critical for its reactivity and subsequent applications.
The International Union of Pure and Applied Chemistry (IUPAC) name, 4-Bromo-2-tert-butyl-1-nitrobenzene, defines the substitution pattern as follows: the nitro group is assigned position 1, the bulky tert-butyl group occupies the ortho position (C2), and the bromine atom is located at the para position (C4) relative to the nitro group. It is crucial to distinguish this specific isomer from other related structures such as 2-Bromo-4-(tert-butyl)-1-nitrobenzene (CAS 860687-69-0) or 1-Bromo-4-tert-butyl-2-nitrobenzene (CAS 70729-05-4), as the positional differences profoundly impact reaction pathways and outcomes.
Chemical Structure:

Figure 1: Chemical Structure of 4-Bromo-2-tert-butyl-1-nitrobenzene
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application in a laboratory setting, influencing decisions regarding solvents, reaction conditions, and purification methods. The properties for 4-Bromo-2-tert-butyl-1-nitrobenzene and its isomers are summarized below.
| Property | Value | Source |
| CAS Number | 923547-56-2 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2][3][4] |
| Molecular Weight | 258.11 g/mol | [2][3][4][5] |
| Appearance | Solid (predicted) | - |
| LogP (Octanol/Water) | 3.65 (for isomer 860687-69-0) | [4] |
| Topological Polar Surface Area (TPSA) | 43.14 Ų (for isomer 860687-69-0) | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Mechanistic Insights
The synthesis of 4-Bromo-2-tert-butyl-1-nitrobenzene is typically achieved through electrophilic aromatic substitution. The selection of the starting material and the sequence of reactions are critical to achieving the desired regiochemistry, governed by the directing effects of the substituents. The tert-butyl group is a moderately activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The nitro group is a strongly deactivating meta-director.
A plausible and efficient synthetic route involves the nitration of 1-bromo-3-tert-butylbenzene. In this precursor, the large steric hindrance of the tert-butyl group favors substitution at the less hindered para position (C4) relative to itself. The combined directing effects of the C1-bromo (ortho-, para-) and C3-tert-butyl (ortho-, para-) groups converge to strongly favor nitration at the C6 position, which becomes C4 in the final product nomenclature.
Experimental Protocol: Nitration of 1-Bromo-3-tert-butylbenzene
This protocol describes a robust method for the synthesis of 4-Bromo-2-tert-butyl-1-nitrobenzene.
Step 1: Reagent Preparation
-
In a flask submerged in an ice-salt bath maintained at -5 to 0 °C, slowly add 25 mL of concentrated sulfuric acid (H₂SO₄).
-
With continuous and vigorous stirring, add 20 mL of fuming nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 5 °C. This mixture generates the reactive nitronium ion (NO₂⁺).
Step 2: Electrophilic Aromatic Substitution
-
In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-bromo-3-tert-butylbenzene (0.1 mol) in 50 mL of dichloromethane.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the pre-chilled nitrating mixture (H₂SO₄/HNO₃) from the dropping funnel over 45-60 minutes. The rate of addition must be controlled to maintain the internal reaction temperature at 0-5 °C.
Step 3: Reaction Monitoring and Quenching
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (9:1) eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Once complete, carefully pour the reaction mixture over 500 g of crushed ice with stirring. This quenches the reaction and precipitates the crude product.
Step 4: Work-up and Purification
-
Allow the ice to melt completely. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the final product.
Causality and Control: The use of low temperatures (0-5 °C) is critical for controlling the exothermic nitration reaction and minimizing the formation of undesired dinitrated or oxidized byproducts.[5] The slow, dropwise addition of the nitrating mixture ensures that the concentration of the highly reactive nitronium ion remains manageable, enhancing the selectivity for the desired mononitrated product.
Caption: Synthetic workflow for 4-Bromo-2-tert-butyl-1-nitrobenzene.
Chemical Reactivity and Key Transformations
The utility of 4-Bromo-2-tert-butyl-1-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups. The nitro group, the bromine atom, and the aromatic ring itself serve as handles for a variety of valuable chemical transformations.
A. Reduction of the Nitro Group The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. This reaction converts the electron-deficient nitrobenzene ring into an electron-rich aniline derivative, which is a precursor for a vast array of pharmaceuticals and dyes.
-
Common Reagents: Catalytic hydrogenation (H₂ over Pd/C), or chemical reduction using metals in acid (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation (e.g., ammonium formate with Pd/C).[5]
-
Significance: The resulting 5-bromo-3-tert-butylaniline is a versatile intermediate. The amino group can undergo diazotization, acylation, or serve as a nucleophile in the synthesis of heterocyclic systems.
B. Palladium-Catalyzed Cross-Coupling Reactions The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a new C-C bond, enabling the synthesis of biaryl compounds.[6]
-
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a C-N bond, a key step in synthesizing many drug candidates.[5]
-
Heck Reaction: Coupling with an alkene to form a substituted alkene, extending carbon chains.[6]
-
Causality: The C-Br bond is sufficiently reactive to undergo oxidative addition to a Pd(0) catalyst, often the rate-determining step, yet stable enough to be carried through multiple synthetic steps.[6]
Caption: Key reaction pathways of 4-Bromo-2-tert-butyl-1-nitrobenzene.
Applications in Research and Drug Development
The true value of 4-Bromo-2-tert-butyl-1-nitrobenzene lies in its role as a versatile building block for constructing more complex, high-value molecules.
-
Pharmaceutical and Medicinal Chemistry: This compound serves as a precursor for the synthesis of novel bioactive molecules.[5][7] By first reducing the nitro group and then using the bromine atom for a cross-coupling reaction (or vice versa), chemists can sequentially build out different parts of a target molecule. This orthogonal reactivity is highly prized in drug discovery campaigns for creating libraries of related compounds for structure-activity relationship (SAR) studies. The tert-butyl group can serve as a steric anchor or a lipophilic moiety to improve binding affinity or pharmacokinetic properties.[8]
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Agrochemical Synthesis: Halogenated and nitrated aromatic compounds are foundational structures in many pesticides, herbicides, and fungicides.[7] This molecule can be used as a starting point to develop new crop protection agents.
-
Materials Science: The rigid aromatic core and reactive handles allow for its incorporation into polymers or organic electronic materials, potentially modifying properties like thermal stability or conductivity.[5][7]
Safety and Handling
As with all nitroaromatic and halogenated compounds, proper safety protocols must be strictly followed when handling 4-Bromo-2-tert-butyl-1-nitrobenzene.
-
Hazard Identification: This compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely to cause skin, eye, and respiratory tract irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9][12]
-
Engineering Controls: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13] Avoid generation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]
Conclusion
4-Bromo-2-tert-butyl-1-nitrobenzene is a strategically important chemical intermediate characterized by its distinct substitution pattern. Its value is derived from the orthogonal reactivity of the nitro group and the bromine atom, which allows for selective and sequential functionalization. Through well-established transformations such as nitro reduction and palladium-catalyzed cross-coupling, this compound provides a reliable and versatile platform for the synthesis of complex molecules, making it an indispensable tool for professionals in drug discovery, agrochemical development, and advanced materials research.
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2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2. PubChem. [Link]
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New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]
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What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene? Knowledge - A&A Pharmachem. [Link]
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